molecular formula C14H26N2O2 B4398548 N,N'-dipropyl-1,4-cyclohexanedicarboxamide

N,N'-dipropyl-1,4-cyclohexanedicarboxamide

Cat. No. B4398548
M. Wt: 254.37 g/mol
InChI Key: OLLVCIJRBTZXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dipropyl-1,4-cyclohexanedicarboxamide, also known as DPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPC is a derivative of the cyclohexanediamine family, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N,N'-dipropyl-1,4-cyclohexanedicarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and glutamate receptors in the brain. This compound has been shown to enhance the activity of certain ion channels, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of glutamate receptors, which are involved in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful for the treatment of conditions such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-dipropyl-1,4-cyclohexanedicarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain ion channels and glutamate receptors, which makes it a useful tool for studying these targets. Additionally, this compound has a long half-life, which makes it useful for studying the long-term effects of drug treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for research involving N,N'-dipropyl-1,4-cyclohexanedicarboxamide. One area of interest is the development of this compound-based therapies for neurodegenerative diseases. This compound has been shown to have potential therapeutic effects for Parkinson's disease, Huntington's disease, and epilepsy, and further research is needed to explore these potential applications. Another area of interest is the development of more selective this compound analogs, which could be useful for studying specific ion channels and glutamate receptors. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for mitigating any potential adverse effects.

Scientific Research Applications

N,N'-dipropyl-1,4-cyclohexanedicarboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects for a variety of neurological disorders, including Parkinson's disease, Huntington's disease, and epilepsy. This compound has also been used as a tool for studying the function of ion channels in the brain, as well as for investigating the role of glutamate receptors in neurodegenerative diseases.

properties

IUPAC Name

1-N,4-N-dipropylcyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-3-9-15-13(17)11-5-7-12(8-6-11)14(18)16-10-4-2/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLVCIJRBTZXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)C(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.